
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide, also known as DPCBX, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. DPCBX is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Compounds bearing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial and anti-HIV activities. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzenesulfonamide moiety can enhance antimicrobial and potentially anti-HIV activity (Iqbal et al., 2006).
Cytotoxic and Anti-Tumor Activities
Several novel benzenesulfonamides have been synthesized and assessed for their cytotoxic activities, showing potential as carbonic anhydrase inhibitors and for anti-tumor applications. The modifications to the benzenesulfonamide core structure have resulted in compounds with interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).
COX-2 Inhibition for Anti-Inflammatory Applications
Research has demonstrated that 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties exhibit selective cyclooxygenase-2 (COX-2) inhibitory activities. This finding is significant for the development of new anti-inflammatory agents, highlighting the potential for creating selective COX-2 inhibitors (Pal et al., 2003).
Photodynamic Therapy and Photoluminescence
The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yields, suggesting their potential application in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds underscore their suitability as Type II photosensitizers (Pişkin et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
Research into heteroleptic iridium(III) complexes incorporating 1,3,4-oxadiazole-based ligands has demonstrated their application in creating efficient OLEDs with low efficiency roll-off. These findings contribute to the development of high-performance green phosphors for OLED technology (Jin et al., 2014).
properties
IUPAC Name |
3,4-difluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c21-16-10-9-15(13-17(16)22)29(26,27)25-20(11-5-2-6-12-20)19-23-18(24-28-19)14-7-3-1-4-8-14/h1,3-4,7-10,13,25H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUTZGOSUNOEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

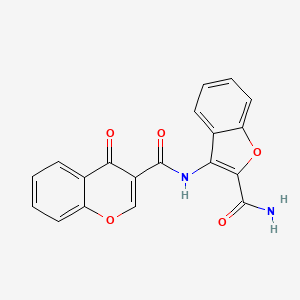
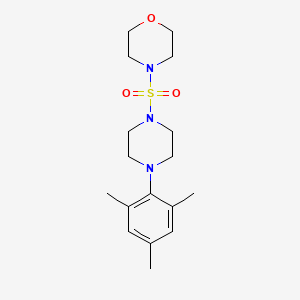
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)
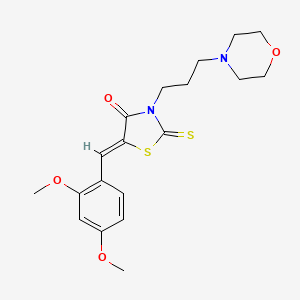
![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)
![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)
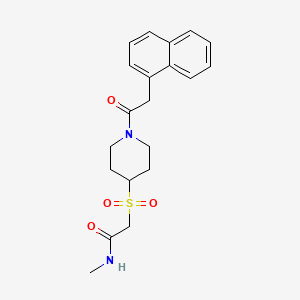
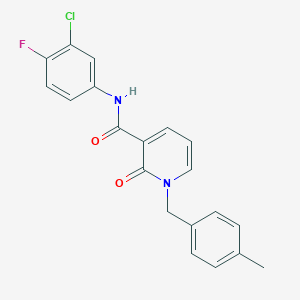

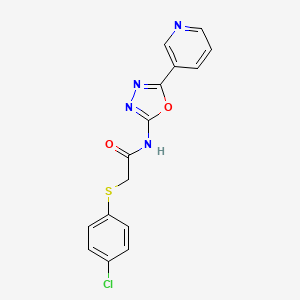
![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)